N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
CAS No.: 904524-09-0
Cat. No.: VC11915157
Molecular Formula: C20H18FN3O5
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904524-09-0 |
|---|---|
| Molecular Formula | C20H18FN3O5 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H18FN3O5/c1-28-16-9-14(10-17(11-16)29-2)22-18(25)12-23-7-8-24(20(27)19(23)26)15-5-3-13(21)4-6-15/h3-11H,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | KIQWHHUZFIPYMZ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)OC |
Introduction
The compound N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic molecule that incorporates various functional groups, including a tetrahydropyrazine ring, a fluorophenyl group, and a dimethoxyphenyl group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Molecular Formula and Weight
-
Molecular Formula: CHFNO
-
Molecular Weight: Approximately 441.45 g/mol
Synonyms and Identifiers
-
IUPAC Name: N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
-
InChI: Not available in the provided sources.
-
InChIKey: Not available in the provided sources.
Spectroscopic Analysis
Spectroscopic methods such as NMR, IR, and MS are typically used to characterize compounds like this. The IR spectrum would likely show absorption bands corresponding to the carbonyl groups (around 1650-1750 cm), amide groups (around 3300-3500 cm), and aromatic rings (around 1500-1600 cm). NMR spectra would provide detailed information about the molecular structure, including the arrangement of protons and carbons.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide | CHFNO | 441.45 | Unknown |
| N-(3,5-dimethoxyphenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide | CHNO | 439.47 | Antimicrobial, Anti-inflammatory |
| N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | CHFNOS | 439.47 | Unknown |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume